molecular formula C23H27F2N3O4S B2663494 N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898426-57-8

N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2663494
CAS No.: 898426-57-8
M. Wt: 479.54
InChI Key: CXKKZLSIEVIALO-UHFFFAOYSA-N
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Description

N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound designed with structural features that make it a candidate of significant interest in medicinal chemistry and agrochemical research . Its molecular architecture incorporates an ethanediamide backbone flanked by a 2,4-difluorophenyl group and a piperidinyl ethyl moiety modified with a 2,5-dimethylbenzenesulfonyl substituent . This combination of fluorinated aromatic and benzenesulfonyl groups is commonly found in scaffolds developed for enzyme inhibition . The compound is structurally analogous to other molecules investigated for potential biological activities, including antitumor, anti-inflammatory, and neuroprotective effects, though its specific profile requires further investigation . Researchers can leverage this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the development of novel inhibitors. Critical parameters for optimizing its synthesis include maintaining low temperatures (0–5°C) during the sulfonylation step to prevent side reactions and employing anhydrous solvents like dichloromethane to stabilize reactive intermediates . The use of modern coupling agents such as HATU or EDCI is recommended for efficient amide bond formation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O4S/c1-15-6-7-16(2)21(13-15)33(31,32)28-12-4-3-5-18(28)10-11-26-22(29)23(30)27-20-9-8-17(24)14-19(20)25/h6-9,13-14,18H,3-5,10-12H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKKZLSIEVIALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the difluorophenyl and dimethylbenzenesulfonyl groups. The final step involves the formation of the ethanediamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize its properties, we compare this compound with structurally or functionally related molecules, focusing on sulfonamide derivatives , fluorinated aryl systems , and piperidine-containing agrochemicals . Key examples include:

Sulfonamide-Based Agrochemicals

Sulfonamides are prevalent in herbicides and fungicides due to their enzyme-inhibiting properties. For example:

  • N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Metosulam) : A herbicide targeting acetolactate synthase (ALS) in weeds. Its triazolopyrimidine-sulfonamide structure enhances selectivity for broadleaf weeds .
  • N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam) : Similar ALS inhibition but with enhanced soil persistence due to fluorination .

Comparison: The target compound’s 2,5-dimethylbenzenesulfonyl-piperidine group diverges from the triazolopyrimidine scaffolds of Metosulam and Diclosulam.

Fluorinated Aryl Systems

Fluorine atoms enhance metabolic stability and lipophilicity. Examples include:

  • Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) : A fungicide leveraging trifluoromethoxy and trifluoromethyl groups for broad-spectrum activity against Basidiomycetes .

Comparison: The 2,4-difluorophenyl group in the target compound lacks the electron-withdrawing potency of Thifluzamide’s trifluoromethoxy group.

Piperidine-Containing Compounds

Piperidine rings are common in bioactive molecules. For example:

  • Diafenthiuron (N-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-N'-(1,1-dimethylethyl)thiourea): A thiourea insecticide with a piperidine-like substituent, acting as a mitochondrial disruptor .

Comparison :
The target compound’s piperidin-2-yl ethyl linker may confer conformational flexibility absent in Diafenthiuron’s rigid thiourea structure. This flexibility could enhance binding to dynamic enzyme pockets.

Biological Activity

N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.

The compound's molecular formula is C19H24F2N2O3SC_{19}H_{24}F_{2}N_{2}O_{3}S with a molecular weight of 398.47 g/mol. The structure includes a difluorophenyl group and a piperidine derivative, which are critical for its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. It has been shown to exhibit selective agonistic activity towards the 5-HT_2C receptor, which is implicated in mood regulation and appetite control. Its selectivity over other serotonin receptors suggests a potential for reduced side effects typically associated with non-selective serotonergic agents.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonin Receptor Agonism Acts as an agonist at the 5-HT_2C receptor with an EC50 value of approximately 24 nM .
Antipsychotic Potential Demonstrated significant antipsychotic-like effects in preclinical models .
Neurotransmitter Modulation Influences levels of serotonin and norepinephrine, suggesting antidepressant properties .

Case Studies

  • Antipsychotic Activity :
    In a study involving amphetamine-induced hyperactivity models, the compound exhibited significant antipsychotic-like effects comparable to established antipsychotics. This was attributed to its selective action on the 5-HT_2C receptor, which plays a role in modulating dopaminergic pathways .
  • Mood Regulation :
    Another study explored the compound's effect on serotonin levels in rat models. Results indicated that administration led to increased extracellular serotonin levels after acute treatment and sustained elevation over multiple days . This supports its potential use in treating mood disorders.
  • Comparative Analysis :
    When compared to other compounds targeting the same receptor systems, this compound showed a favorable profile with fewer side effects related to weight gain and sedation often seen with non-selective agents.

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